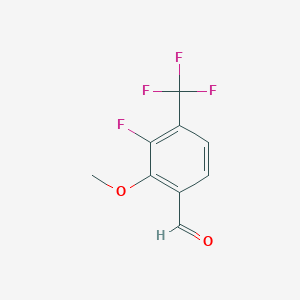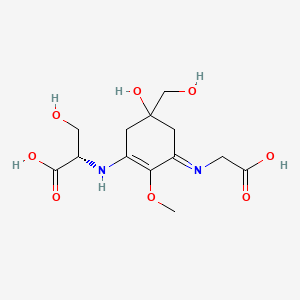
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid is a sulfur-containing heterocyclic compound. It features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of a methoxymethyl group and a carboxylic acid group adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. The reaction typically requires a strong acid or base to facilitate the ring closure.
For example, a precursor such as 3-(Methoxymethyl)-3-mercaptopropanoic acid can undergo cyclization in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide to form the thietane ring. The reaction conditions often involve heating the mixture to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: It may have potential as a precursor for drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxymethyl)-1,1-dioxo-thiolane-3-carboxylic acid: Similar structure but with a five-membered ring.
3-(Methoxymethyl)-1,1-dioxo-thiane-3-carboxylic acid: Similar structure but with a six-membered ring.
3-(Methoxymethyl)-1,1-dioxo-thiepane-3-carboxylic acid: Similar structure but with a seven-membered ring.
Uniqueness
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties. The ring strain in the thietane ring makes it more reactive compared to its five-, six-, or seven-membered counterparts. This reactivity can be advantageous in certain chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H10O5S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-(methoxymethyl)-1,1-dioxothietane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c1-11-2-6(5(7)8)3-12(9,10)4-6/h2-4H2,1H3,(H,7,8) |
InChI-Schlüssel |
MSTVRTNXSNGRGB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CS(=O)(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


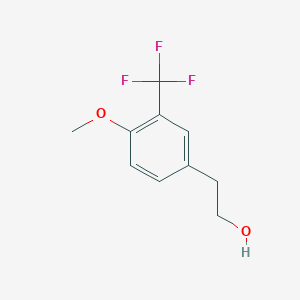
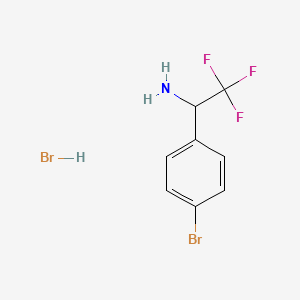
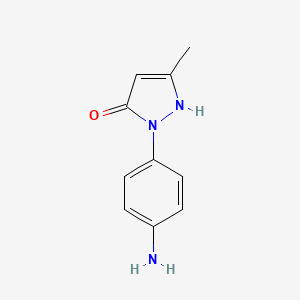
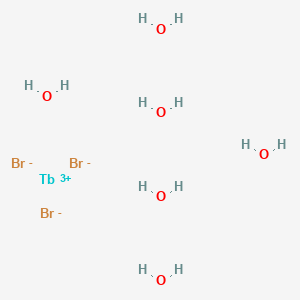
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
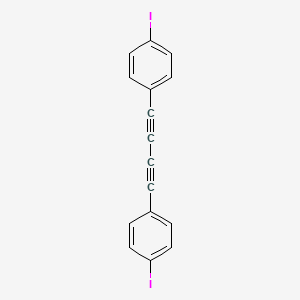
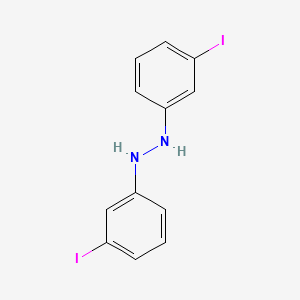
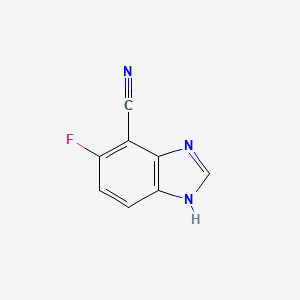

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
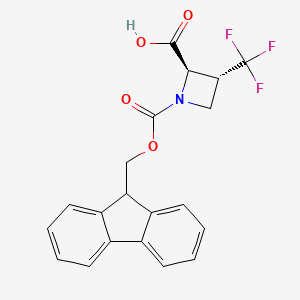
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
